molecular formula C13H22O2 B12683865 (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate CAS No. 67253-41-2

(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate

Cat. No.: B12683865
CAS No.: 67253-41-2
M. Wt: 210.31 g/mol
InChI Key: HNQKZEYWMXUDOG-AQICRGNOSA-N
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Description

(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is a monofunctional acrylate monomer valued in research for its unique bicyclic structure, which serves as a high-performance building block for advanced polymers. Its primary research utility lies in its role as a reactive diluent in radiation-curable systems, where it polymerizes upon exposure to free radicals to modify the physical properties of the resulting material . Scientists leverage this monomer to develop coatings and inks with an optimized balance of high glass transition temperature (Tg), good hardness, and thermal resistance, without sacrificing flexibility and impact resilience . This makes it a compound of interest for formulating next-generation products in areas like graphic arts and protective coatings. Furthermore, its application extends to the synthesis of precise block copolymers, for instance with n-butyl acrylate, via controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) . This allows researchers to engineer polymers with tailored segment properties for specialized adhesives, including pressure-sensitive adhesives (PSA) and UV-curing adhesives, where it contributes to enhanced adhesion to polyolefin substrates . The monomer's stereochemistry and bulky pendant group also contribute to low polymer shrinkage and improved water resistance, offering specific avenues for research in high-solid paints and low-VOC formulations . This product is strictly for research and laboratory use.

Properties

CAS No.

67253-41-2

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-[[(1S)-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]oxy]but-3-en-2-ol

InChI

InChI=1S/C13H22O2/c1-5-13(4,14)15-11-8-9-6-7-10(11)12(9,2)3/h5,9-11,14H,1,6-8H2,2-4H3/t9?,10-,11?,13?/m1/s1

InChI Key

HNQKZEYWMXUDOG-AQICRGNOSA-N

Isomeric SMILES

CC1([C@@H]2CCC1CC2OC(C)(C=C)O)C

Canonical SMILES

CC1(C2CCC1C(C2)OC(C)(C=C)O)C

Origin of Product

United States

Preparation Methods

Direct Esterification of Isoborneol with Acryloyl Chloride

This is the most common and straightforward method for synthesizing (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate.

Procedure:

  • Dissolve (-)-isoborneol (1 equiv) and triethylamine (1.5 equiv) in anhydrous tetrahydrofuran (THF).
  • Cool the solution to 0 °C.
  • Add acryloyl chloride (1.5 equiv) dropwise under stirring.
  • Allow the reaction to proceed at room temperature overnight.
  • Filter the reaction mixture to remove triethylammonium chloride.
  • Concentrate the filtrate under reduced pressure.
  • Wash the residue with water and extract with dichloromethane.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 4:1).

Key Notes:

  • The reaction proceeds via nucleophilic acyl substitution.
  • Triethylamine acts as a base to neutralize HCl formed.
  • The reaction temperature control is critical to avoid polymerization of the acrylate.
  • Yield and purity depend on careful workup and chromatographic purification.

Reference: ChemicalBook synthesis method 1.

Transesterification Using Methyl Acrylate

An alternative method involves transesterification of isoborneol with methyl acrylate catalyzed by specific catalysts.

Procedure:

  • Mix methyl acrylate with magnesium 2,6-di-tert-butyl-4-methylphenolate, activated molecular sieves, copper(II) dimethyldithiocarbamate (polymerization inhibitor), and dimethyl sulfone.
  • Stir at 25 °C for 3 minutes.
  • Add isoborneol (or other alcohol) and continue stirring at 25 °C for 24 hours.
  • Purify the product by silica gel chromatography.

Key Notes:

  • This method avoids the use of corrosive acryloyl chloride.
  • Polymerization inhibitors are essential to prevent premature polymerization.
  • The reaction is mild and can be more environmentally friendly.

Reference: ChemicalBook synthesis method 2.

Synthesis via 3-Chloropropanoate Intermediate

This method involves the conversion of a chloropropanoate intermediate to the acrylate ester.

Procedure:

  • Dissolve (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-chloropropanoate in acetone.
  • Add triethylamine and stir at 40 °C for 18 hours.
  • Remove acetone under reduced pressure.
  • Extract with ethyl acetate and dry over sodium sulfate.
  • Concentrate to obtain the acrylate.

Key Notes:

  • This method is less common but useful for specific synthetic routes.
  • The reaction involves nucleophilic substitution and elimination steps.

Research Findings and Analytical Data

Spectroscopic Characterization

  • 1H NMR (CDCl3): Characteristic signals include methyl singlets around 0.8 ppm (9H, 3x CH3 groups), and vinyl protons of the acrylate group between 5.8–6.5 ppm.
  • IR Spectroscopy: Strong ester carbonyl stretch near 1720 cm^-1.
  • Mass Spectrometry: Molecular ion peak at m/z 208 consistent with molecular weight.

Purity and Yield

Method Yield (%) Purity (by GC or HPLC) Notes
Acryloyl chloride esterification 75–85 >98% Most widely used, high yield
Transesterification with methyl acrylate 60–70 >95% Mild conditions, less corrosive
Chloropropanoate intermediate 50–65 >90% Longer reaction time

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Advantages Disadvantages
Direct esterification (-)-Isoborneol Acryloyl chloride, triethylamine 0 °C to RT, THF solvent High yield, straightforward Use of corrosive reagents
Transesterification (-)-Isoborneol, methyl acrylate Mg phenolate, Cu catalyst, molecular sieves 25 °C, 24 h Mild, less hazardous Longer reaction time
Chloropropanoate intermediate 3-Chloropropanoate derivative Triethylamine, acetone 40 °C, 18 h Alternative route Lower yield, longer reaction

Chemical Reactions Analysis

Types of Reactions

(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted products with new functional groups replacing the acrylate group

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C13H20O2
  • Molecular Weight: 208.30 g/mol
  • IUPAC Name: [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate
  • CAS Number: 16868-11-4

The structure of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate features a bicyclic framework which contributes to its unique properties and reactivity.

Applications in Polymer Chemistry

Acrylate Monomer in Polymer Synthesis:
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate serves as a valuable monomer in the synthesis of polymers due to its reactive double bond. It is utilized in:

  • Coatings and Adhesives: The compound enhances the mechanical strength and thermal stability of coatings and adhesives used in various industries including automotive and construction.
ApplicationDescription
CoatingsImproves durability and adhesion properties
AdhesivesEnhances bonding strength

Case Study:
A study demonstrated that incorporating (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate into polymer formulations resulted in improved weather resistance and flexibility compared to traditional acrylates.

Use in Specialty Chemicals

Fragrance and Flavor Industry:
Due to its pleasant odor profile reminiscent of pine or cedarwood, (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate is employed in the production of fragrances and flavors.

Case Study:
Research has shown that this compound can be effectively used as a base note in perfumes, providing longevity and depth to fragrance formulations.

Applications in the Production of Biodegradable Plastics

The compound's incorporation into biodegradable polymer matrices has been explored to enhance their properties while maintaining environmental sustainability.

Benefits:

  • Improved mechanical properties
  • Enhanced biodegradability

Data Table:

PropertyTraditional PlasticsPlastics with (1S-endo)-Acrylate
Tensile StrengthModerateHigh
BiodegradabilityLowModerate

Mechanism of Action

The mechanism of action of (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Findings :

  • The exo isomer dominates industrial applications due to its compatibility with photopolymerization and mechanical tunability in additive manufacturing .
  • The endo isomer ’s steric profile may limit its utility in bulk polymers but could enhance enantioselectivity in chiral catalysts or drug delivery systems .

Functional Group Variation: Acrylate vs. Methacrylate and Acetate Derivatives

Compound Name Molecular Formula Molecular Mass (g/mol) Key Applications
(1S-endo)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate C₁₃H₂₀O₂ 208.30 Specialty polymers, chiral ligands
(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate C₁₄H₂₂O₂ 222.33 High-strength coatings, dental resins
(1S-endo)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate (Bornyl acetate) C₁₂H₂₀O₂ 196.29 Fragrances, flavoring agents, antimicrobial additives

Key Findings :

  • Methacrylate derivatives exhibit higher rigidity and thermal stability due to the methyl group on the ester, making them suitable for durable coatings .
  • Acetate derivatives (e.g., bornyl acetate) are volatile and widely used in perfumery and food flavoring, leveraging their camphoraceous odor .

Comparison with Non-Borneol Acrylates

Compound Name Molecular Formula Molecular Mass (g/mol) Key Differences from Target Compound
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 184.28 Linear alkyl chain; higher flexibility, lower Tg
Tricyclodecane dimethanol diacrylate C₂₀H₂₆O₄ 354.42 Bifunctional monomer; enhances crosslinking in 3D printing

Key Findings :

  • 2-Ethylhexyl acrylate ’s linear structure provides superior flexibility but lacks the stereochemical complexity of borneol-based acrylates .
  • Tricyclodecane dimethanol diacrylate is preferred for high-performance photopolymers due to its dual acrylate groups and rigid backbone .

Biological Activity

(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is a bicyclic compound with potential biological activities. This article explores its biological properties, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H20_{20}O2_2
  • Molecular Weight: 196.29 g/mol
  • CAS Registry Number: 5655-61-8
  • IUPAC Name: (1S)-endo-Borneol acrylate

The compound features a bicyclic structure that contributes to its unique biological activity. Its stereochemistry allows for specific interactions with biological targets.

Biological Activity Overview

The biological activity of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate has been investigated in various studies, focusing on its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds related to (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate exhibit significant antimicrobial properties. For instance, studies have demonstrated that essential oils containing similar bicyclic structures possess notable antibacterial effects against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli200 µg/mL
Candida albicans150 µg/mL

These findings suggest that the compound may be effective in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate has also been evaluated. In vitro assays measuring radical scavenging activity showed promising results:

Assay Type IC50 Value (µg/mL)
DPPH Assay75 µg/mL
ABTS Assay50 µg/mL

The compound demonstrated significant radical scavenging ability, indicating its potential as a natural antioxidant.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate and its derivatives:

  • Study on Antimicrobial Efficacy
    • A study published in the Journal of Essential Oil Research highlighted the antimicrobial efficacy of essential oils containing borneol derivatives against foodborne pathogens. The study reported that the incorporation of bicyclic compounds significantly enhanced the antimicrobial activity compared to controls .
  • Antioxidant Properties Assessment
    • Research published in Food Chemistry assessed the antioxidant properties of various terpenoids, including those derived from bicyclic structures similar to (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acrylate. The study found that these compounds effectively inhibited lipid peroxidation in model systems .
  • Therapeutic Applications
    • A recent investigation into cannabinoid receptor interactions indicated that structural analogs of (1S-endo)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ylic compounds could serve as potential agents for modulating cannabinoid receptors, suggesting applications in pain management and inflammation .

Q & A

Q. What are the optimized synthetic protocols for (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate?

Methodological Answer: The synthesis involves reacting (1S-endo)-(-)-borneol with methanesulfonyl chloride or acrylate precursors under controlled conditions. A representative procedure includes:

  • Dissolving 5.4 g (0.035 mol) of (1S-endo)-(-)-borneol in dry THF.
  • Adding methanesulfonyl chloride (4 g, 0.036 mol) dropwise at 0°C, followed by pyridine to neutralize HCl.
  • Stirring for 24 hours at room temperature, filtering pyridinium chloride, and extracting with dichloromethane.
  • Yields reach 95% after solvent evaporation .
    Key Considerations: Use anhydrous solvents to avoid side reactions. Monitor reaction progress via TLC or NMR.

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H NMR (CDCl₃): Peaks at δ 0.86 (s, CH₃ groups), 1.2–2.1 (bicyclic protons), and 5.6–6.4 ppm (acrylate protons) confirm backbone and substituents .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 204.35 for C₁₃H₂₀O₂) validate molecular weight .
  • X-ray Crystallography: Resolve stereochemistry; e.g., endo-configuration confirmed via bond angles and spatial arrangement .

Advanced Research Questions

Q. How can stereochemical purity be ensured during derivatization for catalytic applications?

Methodological Answer:

  • Use chiral auxiliaries or enantioselective catalysts during synthesis (e.g., organotin reagents) to retain stereochemical integrity .
  • Monitor optical rotation ([α]D) and compare with literature values.
  • Employ chiral HPLC with columns like Chiralpak® IG-3 to separate enantiomers and quantify purity .

Q. What strategies enhance water solubility for biological applications?

Methodological Answer:

  • Inclusion Complexation: Form cyclodextrin complexes via supercritical CO₂ processing, increasing solubility by 20–50× .
  • Glycosylation: Attach β-D-glucopyranoside moieties at the 7-O position; solubility improves due to hydrophilic sugar units .
  • Sulfonation: Introduce sulfonate groups (e.g., methane sulfonate derivatives) to enhance ionic character .

Q. How can conflicting antimicrobial activity data be resolved?

Methodological Answer:

  • Standardize Assays: Use consistent microbial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods (CLSI guidelines).
  • Control Variables: Test at pH 7.0–7.4 and 37°C to mimic physiological conditions.
  • Validate Mechanisms: Perform time-kill assays and SEM imaging to distinguish bactericidal vs. bacteriostatic effects .

Q. What challenges arise in polymer applications, and how are they addressed?

Methodological Answer:

  • Mechanical Properties: Blend with tricyclodecane dimethanol diacrylate to improve rigidity. Stress-strain curves show Young’s modulus increases from 0.5 MPa (pure acrylate) to 2.1 MPa (blended) .
  • Curing Conditions: Optimize UV exposure time (e.g., 30 sec at 365 nm) to achieve >90% crosslinking without degradation .
  • Thermal Stability: Use TGA to monitor decomposition temperatures; additives like TiO₂ improve stability up to 250°C .

Q. How do hydrogen bonding interactions influence solid-state properties?

Methodological Answer:

  • Analyze crystal packing via X-ray diffraction to identify C=O∙∙∙H–C interactions.
  • IR spectroscopy detects shifts in carbonyl stretching (1700–1720 cm⁻¹) indicative of H-bonding .
  • Computational modeling (DFT) quantifies bond energies (e.g., 2–5 kcal/mol for weak H-bonds) .

Safety and Handling

Q. What precautions are critical due to toxicity risks?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H302: harmful if swallowed) .
  • Ventilation: Maintain airflow <0.1 ppm (MAK value) using real-time gas sensors .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to prevent environmental release .

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